

2-Methylbenzenecarbothioamide chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Methylbenzenecarbothioamide

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An In-depth Technical Guide to **2-Methylbenzenecarbothioamide**

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on **2-Methylbenzenecarbothioamide**, a molecule of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just data, but a cohesive understanding of this compound's structure, synthesis, and characterization, grounded in established chemical principles. This guide is structured to deliver actionable insights and robust methodologies for professionals engaged in chemical research and drug discovery.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application. This section delineates the formal nomenclature, structural representation, and key computed properties of **2-Methylbenzenecarbothioamide**.

IUPAC Name and Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **2-methylbenzenecarbothioamide**.^[1] This name is derived from the parent structure, benzenecarbothioamide, which is a benzene ring attached to a

carbothioamide ($-\text{C}(=\text{S})\text{NH}_2$) functional group. The prefix "2-methyl" indicates that a methyl group ($-\text{CH}_3$) is substituted onto the second carbon of the benzene ring, ortho to the carbothioamide group.

While systematic names ensure universal clarity, common names are prevalent in historical and laboratory contexts. The common name for this compound is o-toluthioamide, derived from its relationship to o-toluic acid.

Chemical Structure

The two-dimensional structure of **2-Methylbenzenecarbothioamide** is presented below. The diagram illustrates the spatial arrangement of the atoms and the ortho-relationship between the methyl and carbothioamide substituents on the benzene ring.

Caption: 2D structure of **2-Methylbenzenecarbothioamide**.

Physicochemical Properties

A summary of essential physicochemical properties is provided in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and reactivity.

Property	Value	Source
Molecular Formula	$\text{C}_8\text{H}_9\text{NS}$	(Calculated)
Molecular Weight	151.23 g/mol	(Calculated)
IUPAC Name	2-methylbenzenecarbothioamide	[1]
Canonical SMILES	<chem>CC1=CC=CC=C1C(=S)N</chem>	[2]
InChI Key	AWAIGCHWSIATMS-UHFFFAOYSA-N	[1]

Synthesis and Purification Workflow

The synthesis of thioamides is a cornerstone of medicinal chemistry, as they serve as key intermediates for building complex heterocyclic systems or act as bioisosteres of amides.^[3]^[4]^[5] The following section details a reliable synthetic protocol and a standard workflow for purification and validation.

Synthetic Protocol: From 2-Methylbenzonitrile

A robust method for synthesizing aryl carbothioamides involves the reaction of the corresponding nitrile with a sulfur source. The following protocol is adapted from a well-established procedure for a structural isomer.^[3]

Reaction Principle: This synthesis proceeds via the addition of a hydrosulfide species to the electrophilic carbon of the nitrile group, followed by tautomerization to form the stable thioamide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of the ionic reagents.

Step-by-Step Protocol:

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzonitrile (1.0 eq.).
- **Solvent and Reagents:** Add dimethylformamide (DMF) to create an approximately 0.4 M solution. To this solution, add magnesium chloride hexahydrate (1.0 eq.) and sodium hydrogen sulfide hydrate (70%, 2.0 eq.).
- **Reaction Execution:** Stir the resulting slurry vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
- **Work-up and Quenching:** Pour the reaction mixture into a beaker containing 3-4 volumes of cold water. This will precipitate the crude product.
- **Initial Filtration:** Collect the resulting solid precipitate by vacuum filtration and wash it with additional water.
- **Acid Wash:** Resuspend the crude solid in 1 N HCl and stir for 25-30 minutes to remove basic impurities.

- Final Filtration and Drying: Filter the purified solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product, **2-methylbenzenecarbothioamide**.
- Recrystallization (Optional): For obtaining high-purity crystals suitable for X-ray analysis, recrystallize the product from a suitable solvent like chloroform or an ethanol/water mixture.
[3]

Purification and Characterization Workflow

A self-validating protocol requires a systematic workflow to ensure the identity and purity of the synthesized compound. The following diagram outlines the logical progression from the crude reaction output to the final, characterized product.



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Caption: Standard workflow for synthesis validation.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity of a synthesized molecule. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof. N-substituted pyridinecarbothioamides, a related class of compounds, serve as an excellent reference for interpreting the spectra of thioamides.[6]

Technique	Expected Observations for 2-Methylbenzenecarbothioamide
¹ H NMR	~7.2-7.5 ppm: Multiplets corresponding to the 4 aromatic protons. The proximity to the thioamide and methyl groups will result in a complex splitting pattern. ~2.5 ppm: A sharp singlet integrating to 3 protons, characteristic of the aryl methyl group (Ar-CH ₃). ~7.5-9.5 ppm: Two broad singlets, each integrating to 1 proton, for the thioamide N-H protons. The exact shift can vary with solvent and concentration.
¹³ C NMR	~195-205 ppm: The characteristic downfield signal for the thiocarbonyl carbon (C=S). This is a key diagnostic peak. ~125-140 ppm: Multiple signals in the aromatic region for the 6 benzene ring carbons. ~20 ppm: A signal for the methyl carbon (-CH ₃).
Infrared (IR)	3100-3400 cm ⁻¹ : Two distinct bands corresponding to the N-H symmetric and asymmetric stretching of the primary thioamide. ~3030 cm ⁻¹ : Aromatic C-H stretching. ~1600 cm ⁻¹ : Aromatic C=C stretching. ~1400 cm ⁻¹ : A prominent band associated with the C=S stretching vibration.
Mass Spectrometry (MS)	M ⁺ Peak: A strong molecular ion peak at m/z = 151. Fragmentation: Common fragmentation patterns would include the loss of •SH, •NH ₂ , or the entire carbothioamide group, leading to characteristic fragment ions.

Relevance and Applications in Drug Development

Thioamides are more than just synthetic intermediates; they are a class of compounds with significant biological relevance.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Amide Bioisosteres:** The thioamide group is a well-known bioisostere of the amide bond. Replacing an amide with a thioamide can drastically alter a drug candidate's properties, such as increasing its metabolic stability, modifying its hydrogen bonding capacity, and enhancing its lipophilicity. This can turn a lead compound with poor pharmacokinetic properties into a viable drug. The challenge of inventing metabolically stable molecules is a primary hurdle in drug development.^[7]
- **Precursors to Heterocycles:** Thioamides are versatile precursors for synthesizing a wide range of sulfur- and nitrogen-containing heterocyclic compounds (e.g., thiazoles, thiadiazoles). These heterocyclic scaffolds are privileged structures found in a vast number of approved drugs.
- **Direct Biological Activity:** Many compounds containing the thioamide functional group exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical. Based on safety data sheets for **2-Methylbenzenecarbothioamide** and related compounds, the following precautions are advised.

Hazard Profile:

- Harmful if swallowed, in contact with skin, or if inhaled.^[8]
- Causes skin and serious eye irritation.^{[8][9]}
- May cause respiratory irritation.^[8]

Handling and Personal Protective Equipment (PPE):

- Avoid contact with skin, eyes, and clothing.^[8]
- Use only in a well-ventilated area, preferably within a chemical fume hood.^[8]
- Wear suitable protective clothing, including chemical-resistant gloves and safety goggles with side shields.^[9]

- Wash hands thoroughly after handling the product and before breaks.[8]
- Do not eat, drink, or smoke in the laboratory area.[8][9]

Storage:

- Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8]
- Keep away from incompatible substances such as strong oxidizing agents.

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